molecular formula C14H25I2N3O2 B12805716 Ammonium, 2-hydroxy-1,4-phenylenebis(trimethyl-, diiodide, methylcarbamate CAS No. 64050-97-1

Ammonium, 2-hydroxy-1,4-phenylenebis(trimethyl-, diiodide, methylcarbamate

Cat. No.: B12805716
CAS No.: 64050-97-1
M. Wt: 521.18 g/mol
InChI Key: FWCRRGJNNQJZKB-UHFFFAOYSA-M
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Description

Ammonium, 2-hydroxy-1,4-phenylenebis(trimethyl-, diiodide, methylcarbamate is a quaternary ammonium compound with significant applications in various fields. This compound is known for its antimicrobial properties and is often used in research and industrial applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, 2-hydroxy-1,4-phenylenebis(trimethyl-, diiodide, methylcarbamate typically involves the reaction of 2-hydroxy-1,4-phenylenebis(trimethylammonium iodide) with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

Ammonium, 2-hydroxy-1,4-phenylenebis(trimethyl-, diiodide, methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced, although this is less common.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the quaternary ammonium group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and solvents like water or organic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Ammonium, 2-hydroxy-1,4-phenylenebis(trimethyl-, diiodide, methylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some organic synthesis processes.

    Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving bacteria and fungi.

    Medicine: It is explored for its potential use in developing new antimicrobial agents and disinfectants.

    Industry: The compound is used in the production of antimicrobial coatings and materials, contributing to hygiene and safety in various industrial applications.

Mechanism of Action

The mechanism of action of Ammonium, 2-hydroxy-1,4-phenylenebis(trimethyl-, diiodide, methylcarbamate involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the cell membrane integrity, leading to cell lysis and death. This interaction is facilitated by the compound’s positive charge, which attracts it to the negatively charged microbial cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    Ammonium, 4-hydroxy-1,3-phenylenebis(trimethyl-, diiodide, methylcarbamate: This compound has a similar structure but differs in the position of the hydroxyl group.

    Trimethyl-Ammonium Alkaline Anion Exchange Membranes: These compounds share the quaternary ammonium group but are used in different applications, such as fuel cells.

Uniqueness

Ammonium, 2-hydroxy-1,4-phenylenebis(trimethyl-, diiodide, methylcarbamate is unique due to its specific structure, which provides distinct antimicrobial properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

64050-97-1

Molecular Formula

C14H25I2N3O2

Molecular Weight

521.18 g/mol

IUPAC Name

trimethyl-[2-(methylcarbamoyloxy)-4-(trimethylazaniumyl)phenyl]azanium;diiodide

InChI

InChI=1S/C14H24N3O2.2HI/c1-15-14(18)19-13-10-11(16(2,3)4)8-9-12(13)17(5,6)7;;/h8-10H,1-7H3;2*1H/q+1;;/p-1

InChI Key

FWCRRGJNNQJZKB-UHFFFAOYSA-M

Canonical SMILES

CNC(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

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